molecular formula C8H11N5O B14409102 3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol CAS No. 86673-92-9

3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol

Cat. No.: B14409102
CAS No.: 86673-92-9
M. Wt: 193.21 g/mol
InChI Key: YBPYXLAEBWRSJM-UHFFFAOYSA-N
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Description

3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 3-chloropropanol in the presence of a base, followed by cyclization with a suitable reagent to form the triazolopyridazine core . The reaction conditions often include refluxing in solvents such as ethanol or dimethylformamide, with catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridazines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyridazine rings facilitate binding to active sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

86673-92-9

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)propan-1-ol

InChI

InChI=1S/C8H11N5O/c14-5-1-4-9-7-2-3-8-11-10-6-13(8)12-7/h2-3,6,14H,1,4-5H2,(H,9,12)

InChI Key

YBPYXLAEBWRSJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2N=C1NCCCO

Origin of Product

United States

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